Oxo-(3-trifluoromethyl-phenyl)-acetic acid
Description
Significance of Alpha-Keto Acids in Organic Synthesis and Medicinal Chemistry
Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group positioned adjacent to a carboxylic acid. wikipedia.org This arrangement confers a unique reactivity profile, making them highly versatile and valuable in various scientific domains. In biology, α-keto acids are fundamental intermediates in major metabolic pathways, including the Krebs cycle and glycolysis. wikipedia.org Key examples like pyruvic acid and oxaloacetic acid are central to cellular energy production and biosynthesis. wikipedia.org
In the realm of organic synthesis, α-keto acids serve as multifunctional platform molecules. mdpi.com Their dual functional groups—a ketone and a carboxylic acid—allow them to participate in a wide array of chemical reactions, such as esterification, reduction, and nucleophilic additions to the carbonyl group. mdpi.com This chemical versatility enables their use as starting materials for the synthesis of a diverse range of high-value compounds, including pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com For instance, phenylpyruvic acid is a known precursor in the synthesis of certain antidepressants and HIV protease inhibitors. mdpi.com Furthermore, α-keto acids are direct precursors to amino acids through transamination reactions and can be formed from them via oxidative deamination, highlighting their close relationship with the building blocks of life. wikipedia.org
Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in medicinal chemistry and materials science. hovione.combohrium.com The -CF3 group imparts profound changes to a molecule's physicochemical properties due to the unique nature of the carbon-fluorine bond. Fluorine is the most electronegative element, and the C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol. mdpi.comapolloscientific.co.uk This strength makes the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing the metabolic stability of drug candidates. mdpi.comapolloscientific.co.uk
Beyond stability, trifluoromethylation significantly influences other key molecular attributes. The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes. mdpi.com It also acts as a strong electron-withdrawing group, which alters the electronic properties of adjacent structures, such as aromatic rings, and can affect the acidity (pKa) of nearby functional groups. hovione.commdpi.com Although sterically larger than a hydrogen atom, the -CF3 group is often considered a bioisostere of a chlorine atom or a methyl group, allowing chemists to fine-tune molecular shape and interactions with biological targets. mdpi.com These combined effects—enhanced stability, modulated lipophilicity, and altered electronics—are critical for optimizing the pharmacokinetic profiles and binding affinity of therapeutic compounds. bohrium.commdpi.comnih.gov Consequently, an estimated 30% of all new approved drugs feature one or more fluorine atoms. sigmaaldrich.com
Positioning of Oxo-(3-trifluoromethyl-phenyl)-acetic acid as a Key Fluorinated Building Block in Advanced Organic Synthesis
This compound strategically combines the key features of both an α-keto acid and a trifluoromethylated aromatic compound, positioning it as a valuable fluorinated building block for advanced organic synthesis. sigmaaldrich.comfluorochem.co.uk Fluorinated building blocks are foundational components in the development of new pharmaceuticals, agrochemicals, and materials, prized for their ability to introduce the beneficial properties of fluorine into larger, more complex molecules. apolloscientific.co.ukfluorochem.co.ukbiesterfeld.no
The structure of this compound offers a dual advantage for synthetic chemists. The trifluoromethyl group on the phenyl ring provides the enhancements in metabolic stability, lipophilicity, and binding interactions discussed previously. hovione.commdpi.com Simultaneously, the α-keto acid function serves as a versatile chemical handle. mdpi.com This reactive site can be readily transformed through a variety of established chemical reactions, allowing for the construction of more elaborate molecular architectures. The compound is essentially a prefabricated unit that delivers both a desirable physicochemical modulator (the -CF3 group) and a point of synthetic attachment (the α-keto acid). This makes it an efficient tool for rapidly generating novel fluorinated compounds, which is a key objective in modern drug discovery and agrochemical research. mdpi.comsigmaaldrich.com
Overview of Current and Prospective Research Directions for this compound
Current and future research involving this compound and related structures is primarily directed toward its application as an intermediate in the synthesis of novel, high-value molecules. The compound's inherent features make it an attractive starting point for creating new chemical entities with potentially enhanced biological activity.
One major research avenue is its use in the synthesis of enzyme inhibitors. Functional groups like trifluoromethyl ketones (TFMKs) and α-ketoamides, which can be derived from α-keto acids, are known to be potent inhibitors of various enzymes, including proteases and histone deacetylases. nih.govresearchgate.netnih.gov Therefore, this compound is a logical precursor for developing new therapeutic agents in areas such as oncology and infectious diseases.
Another significant direction is the development of new synthetic methodologies. Research is ongoing to discover more efficient, cost-effective, and environmentally friendly ("green") methods for synthesizing and utilizing α-keto acids and for performing trifluoromethylation reactions. mdpi.comhovione.com Innovations in this area would make building blocks like this compound more accessible for both academic research and industrial-scale production.
Prospective applications include its incorporation into combinatorial chemistry workflows to generate large libraries of novel fluorinated compounds. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. Given the high success rate of fluorinated molecules in pharmaceuticals and agrochemicals, there is a strong and continuing interest in exploring the chemical space made accessible by versatile building blocks like this compound. sigmaaldrich.combiesterfeld.nomdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | 2-Oxo-2-[3-(trifluoromethyl)phenyl]acetic acid, 3-(Trifluoromethyl)phenylglyoxylic acid, α-oxo-3-(trifluoromethyl)-Benzeneacetic acid |
| Molecular Formula | C₉H₅F₃O₃ |
| Molecular Weight | 218.13 g/mol |
| Purity | Typically ≥97% |
Data sourced from chemical supplier specifications. cymitquimica.com
Table 2: Key Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyruvic acid |
| Oxaloacetic acid |
| Phenylpyruvic acid |
| N-(3-TRIFLUOROMETHYL-PHENYL)-OXALAMIC ACID |
| Trifluoroacetic acid |
| Carbon monoxide |
| Carbon dioxide |
| Alanine |
| Aspartic acid |
| Phenylacetaldehyde |
| β-phenylethanol |
| Lipitor® (Atorvastatin) |
| Prozac® (Fluoxetine) |
| Trifluralin |
| Flupoxam |
| Polytetrafluoroethylene (PTFE) |
| Iron(II) acetate (B1210297) |
| Potassium permanganate (B83412) (KMnO₄) |
| Oxalyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFBBHXNCTOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482993 | |
| Record name | Oxo-(3-trifluoromethyl-phenyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61560-95-0 | |
| Record name | α-Oxo-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61560-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxo-(3-trifluoromethyl-phenyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxo 3 Trifluoromethyl Phenyl Acetic Acid and Its Advanced Derivatives
Established Synthetic Pathways to Aryl-Substituted Alpha-Keto Acids
Aryl-substituted alpha-keto acids are a crucial class of organic compounds, serving as versatile intermediates in the synthesis of numerous biologically active molecules. aurigeneservices.com Their synthesis has been approached through several established chemical strategies. The product of these reactions is often an α-keto ester, which can be hydrolyzed to the corresponding α-keto acid. mdpi.com
Key traditional methods include:
Oxidation Reactions: This is one of the most common approaches. The oxidation of aryl methyl ketones using reagents like selenium dioxide has been a long-standing method. mdpi.com Other substrates for oxidation include α-hydroxy acids, which can be chemoselectively oxidized to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org
Friedel-Crafts Acylation: This classic reaction can be employed by reacting an aromatic hydrocarbon with ethyl oxalyl chloride in the presence of a Lewis acid catalyst to generate the corresponding aryl α-keto ester. mdpi.com
Hydrolysis of Acyl Cyanides: The hydrolysis of acyl cyanides, often prepared from the corresponding acyl halides, provides another route to α-keto acids.
Oxidative Esterification: A notable method involves the oxidative esterification of 2,2-dibromo-1-arylethanones. These starting materials, derived from aryl ketones, react with dimethyl sulfoxide (B87167) (DMSO) and an alcohol to produce a range of α-keto esters in good yields. aurigeneservices.com
These foundational methods have been reviewed extensively and form the basis for more advanced synthetic developments. acs.org
| Method | Starting Material | Key Reagents | Product Type | Reference |
| Oxidation | Aryl Methyl Ketone | Selenium Dioxide (SeO₂) | α-Keto Acid/Ester | mdpi.com |
| Oxidation | α-Hydroxy Acid | AZADO, O₂ | α-Keto Acid | organic-chemistry.org |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon | Ethyl Oxalyl Chloride, AlCl₃ | α-Keto Ester | mdpi.com |
| Oxidative Esterification | 2,2-Dibromo-1-arylethanone | DMSO, Alcohol | α-Keto Ester | aurigeneservices.com |
Development of Novel and Efficient Synthetic Routes to Oxo-(3-trifluoromethyl-phenyl)-acetic acid
While general methods for aryl alpha-keto acids are well-established, specific, high-yield syntheses for this compound are of particular interest. Efficient routes often begin with the synthesis of a key precursor, 3'-(trifluoromethyl)acetophenone. This intermediate can be synthesized via various routes, including a multi-step process involving nitration of benzotrifluoride, followed by hydrogenation, diazotization, and subsequent reactions. googleapis.comgoogle.com
From 3'-(trifluoromethyl)acetophenone, several pathways can be envisioned for the synthesis of the target acid:
Direct Oxidation of the Methyl Ketone: A straightforward and logical approach is the oxidation of the methyl group of 3'-(trifluoromethyl)acetophenone. This aligns with established methods using oxidizing agents like selenium dioxide to convert aryl ketones to the corresponding α-keto acids. mdpi.com
Friedel-Crafts Acylation: A direct route involves the Friedel-Crafts acylation of trifluoromethylbenzene using an oxalyl derivative, such as oxalyl chloride, in the presence of a suitable Lewis acid catalyst. mdpi.com This method constructs the carbon skeleton in a single step.
Carbonylation-Oxidation Sequence: A two-step process described in patent literature for general 2-aryl-2-oxo-acetate esters could be adapted. google.com This would involve the carbonylation of 3-(trifluoromethyl)benzyl halide in the presence of an alcohol to form the corresponding aryl-acetate ester, which is then oxidized in a second step to yield the final α-keto ester. google.com
| Proposed Route | Key Intermediate | Key Transformation | Potential Reagents | Reference |
| Ketone Oxidation | 3'-(Trifluoromethyl)acetophenone | Oxidation of methyl group | SeO₂, KMnO₄ | mdpi.com |
| Friedel-Crafts | Trifluoromethylbenzene | Acylation with oxalyl derivative | Oxalyl chloride, AlCl₃ | mdpi.com |
| Carbonylation/Oxidation | 3-(Trifluoromethyl)benzyl halide | 1. Carbonylation 2. Oxidation | 1. CO, Alcohol, Catalyst 2. O₂, Catalyst | google.com |
Catalyst Development in the Synthesis of this compound
Catalysis is central to improving the efficiency, selectivity, and environmental profile of synthetic routes to this compound and its ester derivatives.
Oxidation Catalysts: While stoichiometric oxidants like selenium dioxide are traditional, modern approaches favor catalytic systems. mdpi.com For the oxidation of alkenes to α-keto acids, a recyclable, bifunctional iron nanocomposite has been shown to be effective with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. organic-chemistry.org Copper-catalyzed systems have also been developed for one-pot syntheses of α-ketoamides from 1-arylethanols, proceeding through alcohol oxidation and C-H oxidation. organic-chemistry.org
Palladium Catalysts: Palladium catalysts are instrumental in the C-C bond-forming reactions often required to construct precursors. For instance, an improved synthesis of 3-(3-trifluoromethylphenyl)propanal, a related intermediate, utilized a Pd(OAc)₂ catalyst for a Mizoroki–Heck cross-coupling reaction. nih.gov
Rhodium Catalysts: Dirhodium catalysts, such as dirhodium tetraoctanoate, are effective in reactions involving diazo(aryl)acetates, which can be converted to α-keto esters. organic-chemistry.org
Electrocatalysis: In electrochemical synthesis methods, which represent a greener alternative, potassium iodide has been used to improve system stability and reaction cleanliness during the anodic oxidation of aryl methyl ketones. mdpi.com
| Catalyst Type | Example | Reaction Type | Reference |
| Iron | Recyclable Iron Nanocomposite | Oxidation | organic-chemistry.org |
| Copper | Copper-based complexes | Oxidative Amidation | organic-chemistry.org |
| Palladium | Pd(OAc)₂ | Mizoroki-Heck Coupling | nih.gov |
| Rhodium | Dirhodium Tetraoctanoate | Carbenoid Reactions | organic-chemistry.org |
| Iodide Salt | Potassium Iodide (KI) | Electrochemical Oxidation | mdpi.com |
Stereoselective Synthesis of Chiral Analogs Derived from this compound
This compound is an achiral molecule. However, it is a valuable precursor for the synthesis of important chiral analogs, most notably chiral α-hydroxy acids, through the stereoselective reduction of its ketone functional group.
A highly effective method for generating such chiral molecules is through biocatalysis. The asymmetric reduction of the ketone precursor, 3'-(trifluoromethyl)acetophenone, to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess (>99.9% ee) using a recombinant E. coli expressing a carbonyl reductase. nih.gov This demonstrates a powerful and green method for establishing the chiral center.
Other modern asymmetric synthesis strategies could also be applied to derivatives of this compound:
Chiral Auxiliaries: The use of a chiral auxiliary, such as one derived from trans-1,2-diaminocyclohexane, has been successful in the synthesis of enantiomerically enriched α-trifluoromethylthio-β-ketoesters. mdpi.com This approach involves temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.
Chiral Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of molecules with axial chirality. nih.gov Such catalysts could potentially be adapted for enantioselective reactions involving the target keto acid or its derivatives.
The development of these stereoselective methods is crucial for accessing optically pure compounds for applications in medicinal chemistry and materials science. nih.gov
Green Chemistry Approaches to the Synthesis of this compound
Incorporating the principles of green chemistry into the synthesis of this compound is essential for sustainable chemical production. researchgate.net Several strategies can be employed to reduce the environmental impact.
Electrochemical Synthesis: The use of electricity to drive chemical reactions, known as electrosynthesis, is considered an inherently green approach due to its high atom economy and avoidance of harsh chemical oxidants. mdpi.com The anodic oxidation of aryl methyl ketones is a promising green route to α-keto esters. mdpi.com
Photocatalysis: Harnessing light energy is another green strategy. An efficient oxidation of α-aryl halogen derivatives to the corresponding carbonyl compounds has been achieved using natural sunlight and air, combining photocatalysis and organocatalysis. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net A microwave-assisted Mizoroki-Heck reaction was successfully used in the synthesis of a key precursor for the drug Cinacalcet, demonstrating its utility in industrial processes. nih.gov
Catalyst Recycling and Greener Solvents: Designing processes where the catalyst can be recovered and reused is a cornerstone of green chemistry. In one process, a palladium catalyst was recovered as Pd/Al₂O₃ after a cascade reaction. nih.gov Furthermore, replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate (B1210297) (EtOAc) enhances the sustainability of a synthesis. unibo.it
Biocatalysis: As mentioned in the stereoselective synthesis section, using enzymes as catalysts offers a highly efficient and environmentally benign alternative to traditional chemical methods, often operating in aqueous media under mild conditions. nih.govresearchgate.net
Exploration of Reaction Mechanisms and Reactivity of Oxo 3 Trifluoromethyl Phenyl Acetic Acid
Mechanistic Studies of Nucleophilic and Electrophilic Transformations Involving the Oxo and Carboxylic Acid Functionalities
The reactivity of Oxo-(3-trifluoromethyl-phenyl)-acetic acid is characterized by the interplay between its oxo (keto) and carboxylic acid functionalities. These groups can undergo a variety of nucleophilic and electrophilic transformations.
Nucleophilic Attack at the Carbonyl Carbon:
Electrophilic Activation of the Carboxylic Acid:
The carboxylic acid moiety can be activated for nucleophilic substitution, such as esterification and amidation. Standard acid-catalyzed esterification with an alcohol (R-OH) in the presence of a catalyst like sulfuric acid is a plausible transformation. youtube.comnih.gov Similarly, amide bond formation can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. A protocol for amide coupling using in situ formation of acyl fluorides has been shown to be effective for sterically hindered substrates and electron-deficient amines, which could be applicable here. researchgate.net The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, highlighting advanced methods for amide bond formation. escholarship.orgresearchgate.netaiche.orgresearchgate.net
Decarboxylation and Decarbonylation Pathways of Alpha-Keto Acids with Trifluoromethyl Substitution
Alpha-keto acids are known to undergo decarboxylation (loss of CO₂) and decarbonylation (loss of CO) under certain conditions, often initiated by heat or light.
Decarboxylation:
The decarboxylation of α-keto acids can be facilitated by the presence of electron-withdrawing groups. It is expected that the trifluoromethyl group on the phenyl ring of this compound would facilitate decarboxylation compared to unsubstituted phenylglyoxylic acid. organic-chemistry.org Kinetic studies on the decarboxylation of other aromatic carboxylic acids with electron-withdrawing substituents have shown that such groups can lower the thermal stability and promote decarboxylation. organic-chemistry.orgwikipedia.org Photochemical decarboxylation of α-keto acids is also a known process, often proceeding through radical intermediates. organic-chemistry.org
Decarbonylation:
Photochemical decarbonylation is another potential pathway for α-keto acids. Theoretical studies on glyoxylic acid suggest that decarbonylation can occur, although it may be a minor pathway compared to decarboxylation. escholarship.org The mechanism likely involves the formation of an acyl radical followed by the loss of carbon monoxide.
| Transformation | General Conditions | Expected Product from this compound | Supporting Evidence |
| Thermal Decarboxylation | Heating | 3-(Trifluoromethyl)benzaldehyde | Electron-withdrawing groups facilitate decarboxylation. organic-chemistry.org |
| Photochemical Decarboxylation | UV irradiation | 3-(Trifluoromethyl)benzaldehyde | Known pathway for α-keto acids. organic-chemistry.org |
| Photochemical Decarbonylation | UV irradiation | 3-(Trifluoromethyl)benzoic acid | Minor pathway for some α-keto acids. escholarship.org |
Reactivity of the Alpha-Keto Moiety in Condensation, Addition, and Rearrangement Reactions
The α-keto moiety is a hub of reactivity, participating in a variety of classical organic reactions.
Condensation and Addition Reactions:
Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to form an alkene. sigmaaldrich.comrsc.orgnih.govnih.gov This reaction is highly selective for aldehydes and ketones.
Passerini Reaction: As an α-keto acid, this compound is a suitable substrate for the Passerini three-component reaction, reacting with an isocyanide and another carbonyl compound to form an α-acyloxy amide. organic-chemistry.orgsigmaaldrich.comnih.govmdpi.comnih.gov The reaction is typically performed in aprotic solvents.
Ugi Reaction: In the Ugi four-component reaction, this compound can serve as the acidic component, reacting with an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. nih.govwikipedia.org
Rearrangement Reactions:
Benzilic Acid Rearrangement: In the presence of a strong base, 1,2-diketones undergo a benzilic acid rearrangement to form α-hydroxy carboxylic acids. researchgate.netrsc.orguomustansiriyah.edu.iqyoutube.comnih.govorganic-chemistry.org While this compound is not a 1,2-diketone, its derivatives could potentially undergo this rearrangement. It has been observed that aryl groups with electron-withdrawing substituents migrate faster in this rearrangement. uomustansiriyah.edu.iqyoutube.com
| Reaction Type | Reactants | General Product | Key Features |
| Wittig Reaction | Phosphorus ylide | Alkene | Selective for ketones and aldehydes. sigmaaldrich.comrsc.orgnih.govnih.gov |
| Passerini Reaction | Isocyanide, carbonyl compound | α-Acyloxy amide | Three-component reaction. organic-chemistry.orgsigmaaldrich.comnih.govmdpi.comnih.gov |
| Ugi Reaction | Amine, carbonyl compound, isocyanide | Bis-amide | Four-component reaction. nih.govwikipedia.org |
| Benzilic Acid Rearrangement | Strong base (on a 1,2-diketone derivative) | α-Hydroxy carboxylic acid | Involves a 1,2-aryl or alkyl shift. researchgate.netrsc.orguomustansiriyah.edu.iqyoutube.comnih.govorganic-chemistry.org |
Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity and Electronic Effects in Substituent Effects
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring.
Electronic Effects:
The -CF₃ group exerts a strong negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density. The deactivation is most pronounced at the ortho and para positions, making the meta position the preferred site for electrophilic attack.
Substituent Effects:
In the context of this compound, the -CF₃ group at the meta position enhances the electrophilicity of the carbonyl carbon and increases the acidity of the carboxylic acid proton compared to the unsubstituted analogue. This heightened reactivity is a direct consequence of the electronic pull of the trifluoromethyl group.
| Electronic Effect | Influence on Reactivity | Consequence for this compound |
| Strong -I Effect | Deactivation of the aromatic ring towards electrophilic substitution. | Increased electrophilicity of the keto-carbonyl carbon. |
| Meta-directing | Directs incoming electrophiles to the meta position. | Influences further substitution reactions on the phenyl ring. |
| Increased Acidity | Stabilizes the carboxylate anion. | The carboxylic acid is more acidic than its non-fluorinated counterpart. |
Radical Reactions and Reductive Transformations Involving this compound
The presence of the keto and carboxylic acid groups, along with the trifluoromethylphenyl moiety, allows for a range of radical and reductive transformations.
Radical Reactions:
The decarboxylation of α-keto acids can proceed through radical intermediates. Photoredox catalysis can be employed to generate acyl radicals from α-keto acids, which can then participate in various C-C and C-heteroatom bond-forming reactions. The use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can be used to trap these radical intermediates, providing evidence for their formation. nih.govrsc.orgresearchgate.net
Reductive Transformations:
Reduction of the Keto Group: The ketone functionality can be reduced to a secondary alcohol. Asymmetric reduction of related trifluoromethyl ketones has been achieved with high enantioselectivity using chiral catalysts. uomustansiriyah.edu.iqcymitquimica.comCurrent time information in Chicago, IL, US. For example, the asymmetric reduction of phenyl trifluoromethyl ketone has been accomplished using chiral alkoxy-aluminium and -magnesium halides. cymitquimica.com
Reductive Amination: The keto group can be converted to an amine via reductive amination. This transformation typically involves the formation of an imine intermediate followed by reduction. Asymmetric reductive amination of α-keto acids has been successfully carried out using iridium-based hydrogen transfer catalysts to produce unprotected unnatural α-amino acids with high enantiomeric excess. sigmaaldrich.com
Catalytic Hydrogenation: The keto group can be reduced to an alcohol via catalytic hydrogenation. Dynamic kinetic resolution of α-keto esters has been achieved through asymmetric transfer hydrogenation, yielding highly functionalized products.
| Transformation | Reagents/Conditions | Expected Product | Key Features |
| Radical Decarboxylation | Photoredox catalyst, light | 3-(Trifluoromethyl)benzoyl radical | Forms a reactive radical species. |
| Asymmetric Reduction | Chiral catalyst (e.g., alkoxy-aluminium halides) | Chiral α-hydroxy- (3-trifluoromethyl-phenyl)-acetic acid | Produces enantiomerically enriched alcohols. cymitquimica.comCurrent time information in Chicago, IL, US. |
| Asymmetric Reductive Amination | Amine source, chiral Ir catalyst, H₂ source | Chiral α-amino-(3-trifluoromethyl-phenyl)-acetic acid | Forms chiral α-amino acids. sigmaaldrich.com |
| Catalytic Hydrogenation | H₂, catalyst (e.g., Ru-based) | α-Hydroxy-(3-trifluoromethyl-phenyl)-acetic acid | Reduces the ketone to an alcohol. |
Applications of Oxo 3 Trifluoromethyl Phenyl Acetic Acid in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis
Oxo-(3-trifluoromethyl-phenyl)-acetic acid serves as a potent intermediate in the synthesis of elaborate organic molecules. Its dual reactivity, stemming from the α-keto and carboxylic acid functionalities, allows it to participate in a wide array of chemical reactions. The availability of derivatives, such as (2-oxo-benzothiazol-3-yl)-acetic acid 3-trifluoromethyl-phenyl ester, underscores its role as a precursor that can be readily modified for specific synthetic strategies. sigmaaldrich.com The ester form, for example, facilitates reactions where the carboxylic acid group is intended to act as a leaving group or be coupled with other molecules, demonstrating its utility in constructing complex heterocyclic systems or other targeted organic structures.
Precursor for Biologically Active Molecules and Pharmaceutical Scaffolds in Drug Discovery
The trifluoromethylphenyl motif is a well-established pharmacophore in modern drug design, prized for its ability to enhance a molecule's metabolic stability and binding affinity. While direct synthetic pathways originating from this compound are proprietary or not widely published, the utility of closely related analogues as building blocks is well-documented.
For instance, a related compound, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid, is listed as an impurity in the synthesis of Teriflunomide, indicating that this structural class is directly relevant to the production of established pharmaceuticals. guidechem.com The synthesis of such molecules often involves isocyanates, which can be derived from these types of acetic acid compounds. guidechem.com This highlights the role of trifluoromethylphenyl-containing α-keto acids as crucial precursors for creating important pharmaceutical agents.
Building Block for Agrochemical Synthesis and Derivatization
The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability. A related compound, 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid, is noted for its potential use in synthesizing isocyanates, which are key intermediates in the production of herbicides and other crop-protecting agents. guidechem.com The electronic properties imparted by the trifluoromethyl group can be leveraged to design new generations of agrochemicals with improved efficacy and environmental profiles. The structural framework of this compound makes it a candidate for derivatization into novel active ingredients for the agricultural sector. cymitquimica.com
Integration into Novel Materials and Functional Polymers for Advanced Applications
The chemical structure of this compound suggests potential applications in materials science, although specific examples in the literature are sparse. cymitquimica.com The carboxylic acid group provides a reactive handle for grafting the molecule onto polymer backbones or surfaces, thereby modifying their properties. The fluorine content from the trifluoromethyl group can impart desirable characteristics such as hydrophobicity, thermal stability, and chemical resistance to materials. Potential applications could include the development of specialized coatings, functional polymers, or as a component in advanced composites where precise surface properties are required. The synthesis of titanium oxo clusters, for example, has been mediated by acetic acid, suggesting that carboxylic acids can play a role in forming inorganic-organic hybrid materials. nih.gov
Development of Prodrug Strategies Utilizing this compound Scaffolds
A prodrug is a medication administered in a pharmacologically inactive form, which is then converted to an active drug within the body. This strategy is often employed to improve pharmacological profiles. Research into COX-2 inhibitors has explored the use of N-acylated sulfonamides as a prodrug approach to enhance both oral and parenteral administration. nih.gov The carboxylic acid functionality of this compound makes it an ideal candidate for creating ester-linked prodrugs. By attaching this molecule to a therapeutic agent containing a hydroxyl or amino group, it can act as a temporary promoiety. This linkage could potentially improve the drug's solubility, permeability, or site-specific delivery before being cleaved by enzymes in the body to release the active pharmaceutical.
Advanced Analytical and Computational Studies of Oxo 3 Trifluoromethyl Phenyl Acetic Acid
In-depth Spectroscopic Characterization Techniques
The comprehensive characterization of Oxo-(3-trifluoromethyl-phenyl)-acetic acid, a molecule of interest in medicinal chemistry and materials science, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's electronic and structural properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound in solution.
¹H NMR: In a suitable solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing nature of both the trifluoromethyl and the oxo-acetic acid groups, these protons would appear in the downfield region of the spectrum. The splitting patterns will be complex due to meta- and para-couplings. The acidic proton of the carboxyl group will be observable as a broad singlet, the chemical shift of which is dependent on concentration and temperature.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the keto and carboxylic acid groups are expected to resonate at low field (typically >160 ppm). The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will also display coupling to the fluorine atoms of the CF₃ group, with the magnitude of the coupling constants (¹JCF, ²JCF, etc.) providing valuable structural information.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance is expected for the -CF₃ group, and its chemical shift can provide insights into the electronic environment of the molecule. The determination of pKa values for acidic and basic trifluoromethyl heterocyles has been successfully achieved by analyzing their ¹⁹F NMR spectra in aqueous solutions at different pHs. rsc.org
A comparative analysis with phenylglyoxylic acid, the non-fluorinated parent compound, is instructive. The Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for phenylglyoxylic acid (bmse000743), which can serve as a baseline for interpreting the spectra of its trifluoromethyl-substituted analogue. bmrb.io
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help in the structural confirmation by identifying characteristic losses, such as the loss of CO₂, H₂O, or the carboxyl group. The use of high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful tool for analyzing the stability and reactions of related compounds like acyl glucuronides of phenylacetic acids in various media. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): Vibrational spectroscopy probes the bonding structure of the molecule.
FT-IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ketone and the carboxylic acid. The O-H stretching of the carboxylic acid will appear as a broad band. The C-F stretching vibrations of the trifluoromethyl group will also be prominent.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. The position and intensity of these bands are influenced by the solvent polarity. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict and interpret the experimental UV-Vis spectra. nih.gov
Structural Elucidation via X-ray Crystallography of this compound Derivatives and Co-crystals
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.gov While the crystal structure of this compound itself is not publicly available, analysis of closely related compounds provides significant insights into the expected structural features and intermolecular interactions.
A relevant example is the crystallographic and spectroscopic characterization of 4-nitro-3-(trifluoromethyl)benzoic acid. researchgate.net In this structure, the molecules form hydrogen-bonded dimers via their carboxylic acid groups, a common motif for carboxylic acids. The trifluoromethyl group influences the crystal packing through weak interactions. It is highly probable that this compound would also form similar dimeric structures in the solid state, driven by hydrogen bonding between the carboxylic acid moieties. The presence of the additional keto group offers further possibilities for intermolecular interactions, such as C=O···H-C hydrogen bonds.
The formation of co-crystals, where the target molecule is crystallized with another compound (a co-former), is a powerful strategy in crystal engineering to modify the physicochemical properties of a substance. The keto and carboxylic acid functionalities of this compound make it an excellent candidate for forming co-crystals with a variety of co-formers, including those containing hydrogen bond donors and acceptors. X-ray diffraction studies of such co-crystals would reveal the supramolecular synthons and the nature of the intermolecular interactions.
Furthermore, the study of derivatives can also be highly informative. For instance, the characterization of an aromatic trifluoromethyl ketone as a warhead for covalently reversible kinase inhibitors involved X-ray crystallographic studies to elucidate the binding mode. nih.gov Similar derivatization of the carboxylic acid or the keto group of this compound could lead to crystalline materials amenable to X-ray diffraction analysis, providing valuable data on the molecule's conformation and reactivity.
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. nih.gov These computational methods allow for the prediction of various molecular properties that are complementary to experimental data.
Electronic Structure and Molecular Orbitals: Calculations can provide detailed information about the distribution of electron density in the molecule. The presence of the electron-withdrawing trifluoromethyl and oxo-acetic acid groups significantly polarizes the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is likely to be localized on the aromatic ring, while the LUMO is expected to be centered on the carbonyl groups and the trifluoromethyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and can be correlated with its electronic absorption spectrum.
Energetics: Quantum chemical calculations can be used to determine the relative energies of different conformers of this compound. The molecule has rotational freedom around the C-C bonds connecting the phenyl ring, the ketone, and the carboxylic acid. By calculating the potential energy surface, the most stable conformer(s) can be identified. Furthermore, the energetics of intermolecular interactions, such as the formation of hydrogen-bonded dimers, can be quantified.
Predicted Spectroscopic Properties: A significant application of quantum chemistry is the prediction of spectroscopic data.
NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra can be invaluable in the assignment of experimental spectra.
Vibrational Frequencies: The calculation of the vibrational frequencies can aid in the interpretation of experimental FT-IR and Raman spectra. By comparing the calculated and experimental frequencies, a detailed assignment of the vibrational modes can be achieved.
The following table presents hypothetical DFT-calculated energies for different conformers of this compound, illustrating the type of data that can be generated.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Planar | 5.2 | 3.1 |
| Twisted (30°) | 1.8 | 3.5 |
| Twisted (60°) | 0.0 | 4.2 |
| Twisted (90°) | 2.5 | 4.8 |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational dynamics and interactions of this compound in different environments, such as in solution. nih.gov
Conformational Analysis: While quantum chemical calculations can identify energy minima, MD simulations can explore the conformational landscape of the molecule at a given temperature. By running simulations for extended periods, it is possible to observe transitions between different conformations and to determine their relative populations. This is particularly relevant for understanding the flexibility of the molecule, which can be important for its biological activity or its ability to pack in a crystal lattice.
Solution Behavior: MD simulations are especially useful for studying the behavior of molecules in solution. For this compound, simulations in an explicit solvent like water or DMSO can reveal:
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand the specific interactions, such as hydrogen bonding between the carboxylic acid and water molecules.
Dimerization: The tendency of the molecules to form dimers in solution can be investigated by simulating a system with multiple solute molecules. The stability and lifetime of these dimers can be estimated.
Keto-Enol Tautomerism: The presence of the keto group adjacent to the carboxylic acid allows for the possibility of keto-enol tautomerism. Ab initio MD simulations, which use quantum mechanical calculations for the forces, can be employed to study the mechanism and kinetics of this tautomerization in solution, including the role of solvent molecules in proton transfer. nih.gov
The following interactive table shows hypothetical data that could be obtained from an MD simulation of this compound in water, illustrating the types of properties that can be analyzed.
| Property | Value |
|---|---|
| Average Number of Hydrogen Bonds to Water | 4.2 |
| Dimerization Free Energy (kcal/mol) | -2.5 |
| Rotational Correlation Time of C-CF₃ bond (ps) | 15.8 |
| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 0.65 |
Computational Prediction of Reactivity, Selectivity, and Reaction Pathways in Organic Transformations
Computational chemistry offers powerful tools to predict and understand the chemical reactivity of molecules like this compound. By modeling reaction mechanisms, it is possible to gain insights into the factors that control the outcome of chemical transformations.
Reactivity and Selectivity: The presence of multiple functional groups in this compound—the ketone, the carboxylic acid, and the trifluoromethyl-substituted aromatic ring—leads to a rich and complex reactivity profile.
Acylating Agent: α-Keto acids are known to act as acylating agents, often with the release of carbon dioxide as the only byproduct, which makes them attractive "green" reagents. acs.org Computational studies can model the decarboxylation process and the subsequent acylation of a nucleophile, helping to predict the feasibility and selectivity of such reactions.
Electrophilic and Nucleophilic Sites: Molecular electrostatic potential (MEP) maps, calculated using quantum chemistry, can visualize the electron-rich and electron-poor regions of the molecule. This allows for the prediction of where nucleophiles and electrophiles are most likely to attack. The carbonyl carbon of the ketone is a prominent electrophilic site, while the oxygen atoms are nucleophilic. The aromatic ring can undergo electrophilic substitution, with the directing effects of the substituents being predictable through computational analysis of reaction intermediates.
Reaction Pathways: For a given transformation, there may be several possible reaction pathways. Computational chemistry can be used to map out the potential energy surface for each pathway, identifying transition states and intermediates.
Transition State Theory: By calculating the energies of the transition states, the activation barriers for different pathways can be determined. According to transition state theory, the pathway with the lowest activation barrier will be the most favorable kinetically.
Catalysis: The effect of a catalyst on a reaction can also be modeled. For example, the mechanism of an acid- or base-catalyzed reaction involving this compound can be elucidated by including the catalyst in the computational model.
The following table provides a hypothetical comparison of calculated activation energies for different reaction types involving this compound, demonstrating the predictive power of these computational methods.
| Reaction Type | Calculated Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic addition to ketone | 15.3 |
| Electrophilic aromatic substitution (ortho) | 28.7 |
| Electrophilic aromatic substitution (meta) | 25.1 |
| Decarboxylative acylation | 22.5 |
Emerging Research Frontiers and Future Perspectives for Oxo 3 Trifluoromethyl Phenyl Acetic Acid
Development of Sustainable and Economical Manufacturing Processes for Oxo-(3-trifluoromethyl-phenyl)-acetic acid
The industrial viability of this compound hinges on the development of manufacturing processes that are not only economically feasible but also environmentally sustainable. Traditional multi-step syntheses of complex α-keto acids often involve hazardous reagents and generate significant waste. mdpi.com Future research is geared towards overcoming these limitations by adopting green chemistry principles.
Key areas of development include:
Catalytic Oxidation: Moving away from stoichiometric oxidants, research is focusing on catalytic routes using molecular oxygen or hydrogen peroxide as the ultimate oxidant. This includes the direct oxidation of precursors like 3-trifluoromethylphenylacetic acid or related aryl methyl ketones. mdpi.com Electrochemical synthesis, where anodic oxidation can directly yield α-keto acid esters, also presents a promising, atom-economical alternative. mdpi.com
Biocatalysis: The use of enzymes, such as L-amino acid deaminase, offers a highly selective and environmentally benign route to α-keto acids from amino acid precursors under mild conditions. researchgate.netnih.gov Developing a genetically engineered microorganism capable of producing the target molecule from renewable feedstocks represents a long-term goal for sustainable production. nih.gov
Continuous Flow Chemistry: Implementing synthesis in continuous-flow reactors can enhance safety, improve heat and mass transfer, and allow for easier automation and scale-up compared to batch processes. This approach is particularly advantageous for managing potentially exothermic oxidation reactions.
A comparative table of hypothetical synthetic approaches is presented below.
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Sustainable Synthesis (Hypothetical) |
| Starting Materials | Often derived from petrochemicals; may use harsh acylating agents like ethyl oxalyl chloride. mdpi.com | Biomass-derived precursors; simpler, readily available aromatics. |
| Reagents | Stoichiometric amounts of Lewis acids, hazardous solvents. | Catalytic amounts of transition metals or enzymes; green solvents (water, supercritical CO₂). dovepress.com |
| Byproducts | Significant inorganic and organic waste. | Minimal byproducts (e.g., water); byproducts may be non-toxic salts. sciencedaily.com |
| Energy Consumption | Often requires high temperatures and prolonged reaction times. dovepress.com | Milder reaction conditions, potentially room temperature; improved energy efficiency via flow chemistry. |
| Atom Economy | Generally lower due to the use of stoichiometric reagents. | High, especially in catalytic and biocatalytic routes. |
Exploration of New Catalytic Applications in Asymmetric Synthesis and C-H Activation Reactions
The intrinsic functionalities of this compound make it a compelling candidate for applications in catalysis, both as a substrate and as a precursor to novel ligands or organocatalysts.
Asymmetric Synthesis: The α-keto acid group is a versatile handle for creating chiral molecules, particularly α-hydroxy acids and α-amino acids, which are fundamental building blocks for pharmaceuticals. acs.orgacs.org
Asymmetric Reductive Amination: Catalytic asymmetric reductive amination of the ketone in this compound could provide direct access to optically active 3-(trifluoromethyl)phenylglycine derivatives. acs.org This is a highly sought-after transformation for which new catalysts are continuously being developed.
Aldol (B89426) and Alkylation Reactions: The α-keto acid can serve as an electrophile in asymmetric aldol reactions. nih.gov Furthermore, recent breakthroughs in the biocatalytic asymmetric alkylation of α-keto acids using engineered methyltransferases open a new avenue for creating complex chiral centers. nih.gov
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring of the molecule is a powerful strategy for streamlining synthesis.
Site-Selective Functionalization: While the trifluoromethyl group is deactivating, modern catalytic systems are capable of overcoming this challenge. Research into gold-catalyzed or photoredox-catalyzed C-H functionalization could enable the introduction of new substituents onto the phenyl ring with high regioselectivity, a task that is difficult with classical electrophilic aromatic substitution. nih.govnih.gov This would bypass the need for pre-functionalized starting materials, making synthetic routes more efficient.
The table below outlines potential catalytic transformations.
| Catalytic Approach | Reaction Type | Potential Product | Significance |
| Asymmetric Catalysis | Reductive Amination | Chiral 3-(Trifluoromethyl)phenylglycine | Access to unnatural amino acids for peptidomimetics. acs.org |
| Asymmetric Catalysis | Aldol Addition | Chiral α-hydroxy-β-aryl acid derivatives | Key structural motifs in bioactive natural products. nih.gov |
| Biocatalysis | Enzymatic Alkylation | Chiral α-alkylated-α-keto acids | Creation of complex quaternary stereocenters. nih.gov |
| C-H Activation | Undirected Alkylation/Arylation | Poly-substituted trifluoromethyl-phenyl derivatives | Rapid diversification of the core structure for structure-activity relationship studies. nih.gov |
Design of Next-Generation Fluorinated Building Blocks Based on the this compound Framework
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, enhancing properties like metabolic stability, binding affinity, and bioavailability. nih.govbohrium.com this compound is a prime candidate for development into a platform of next-generation fluorinated building blocks.
The dual reactivity of the keto and acid functions allows for diverse synthetic modifications:
Heterocycle Synthesis: The 1,2-dicarbonyl motif is a classic precursor for the synthesis of a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are privileged structures in drug discovery.
Selective Defluorination: Recent advances in catalytic C-F bond functionalization could allow for the selective conversion of the -CF₃ group into -CF₂H or -CFH₂ moieties. nih.govacs.org This would create a library of related building blocks with fine-tuned electronic and lipophilic properties, enabling subtle modulation of a drug candidate's profile.
Peptidomimetics: Conversion to the corresponding amino acid (as described in 6.2) and subsequent derivatization would yield novel scaffolds for peptidomimetics, where the trifluoromethyl-phenyl group can form specific interactions within protein binding pockets. acs.org
Below is a table of potential derivative building blocks.
| Derivative Class | Synthetic Transformation | Potential Application Area |
| Fluorinated Heterocycles | Condensation with dinucleophiles | Medicinal Chemistry, Agrochemicals |
| Difluoromethyl Analogs | Catalytic C-F Activation/Hydrogenation | Fine-tuning lipophilicity and hydrogen-bond donating capacity in drugs. nih.gov |
| Chiral Amino Alcohols | Asymmetric reduction of both carbonyls | Chiral ligands, complex drug intermediates |
| Hydroxycinnamate Analogs | Wittig or Horner-Wadsworth-Emmons olefination | Bioactive compounds, materials science. acs.org |
Applications in Chemo- and Biosensors for Analytical and Diagnostic Purposes
The unique electronic and spectroscopic properties of the trifluoromethyl-phenyl group suggest potential applications for this compound and its derivatives in the development of advanced sensors.
¹⁹F NMR-Based Sensors: The trifluoromethyl group provides a clean and highly sensitive signal in ¹⁹F NMR spectroscopy. wikipedia.org Because there is no natural fluorine background in biological systems, ¹⁹F NMR can be used for unambiguous detection. wikipedia.org A sensor molecule derived from this compound could be designed where a binding event (e.g., to a protein or a specific metabolite) induces a change in the chemical environment of the CF₃ group, leading to a detectable shift in the ¹⁹F NMR signal. scilit.com Ratiometric probes with multiple fluorine signals could even allow for quantitative measurements. nih.gov
Fluorescence-Based Sensors: The aromatic ring system can be inherently fluorescent. The design of sensors where the binding of an analyte to the keto-acid portion modulates the fluorescence of the molecule (either "turn-on" or "turn-off") is a well-established strategy. rsc.orgnih.gov The strong electron-withdrawing nature of the CF₃ group can influence the photophysical properties, potentially leading to sensors with high sensitivity and selectivity for target analytes like metal ions or fluoride (B91410) itself. rsc.orgnih.gov
| Sensor Type | Detection Principle | Target Analyte (Example) | Key Advantage |
| ¹⁹F NMR Sensor | Change in ¹⁹F chemical shift upon binding. scilit.com | Proteins, Metal Ions | No background signal in biological systems, high specificity. wikipedia.org |
| Fluorescence Sensor | Analyte binding causes fluorescence quenching or enhancement. | Metal Ions, Anions (e.g., F⁻) | High sensitivity, potential for real-time monitoring. iipseries.org |
| Colorimetric Sensor | Binding event leads to a visible color change. | pH, specific anions | Simple, naked-eye detection without instrumentation. nih.gov |
Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Synthesis Design and Optimization
The complexity of optimizing synthetic routes and discovering new applications for molecules like this compound can be dramatically accelerated by integrating modern digital chemistry tools.
High-Throughput Experimentation (HTE): HTE platforms enable the parallel execution of hundreds or even thousands of reactions in miniaturized formats (e.g., 96-well plates). nih.govscienceintheclassroom.orgnih.gov This technology is ideal for rapidly screening a vast array of catalysts, solvents, bases, and temperature conditions to find the optimal process for manufacturing the target compound. researchgate.net It can also be used to explore the scope of its applications, for instance, by reacting it with a large library of different partners to quickly generate new derivatives. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming chemical research by extracting insights from large datasets. hilarispublisher.com In this context, AI can:
Optimize Reaction Conditions: ML models can analyze data from HTE screens to predict reaction outcomes (e.g., yield, enantioselectivity) and suggest optimal conditions, reducing the number of experiments needed. mdpi.com
Predict Synthetic Routes: Retrosynthesis AI programs can propose novel and more efficient synthetic pathways to this compound. chemcopilot.com
Design New Molecules: AI can be used to design new derivatives based on the core scaffold, predicting their properties (e.g., binding affinity, toxicity) before they are synthesized, thus prioritizing the most promising candidates for development. chemcopilot.com
| Technology | Role in Research & Development | Specific Application for this compound |
| High-Throughput Experimentation (HTE) | Rapidly test many variables in parallel. researchgate.net | Screening for optimal catalysts and conditions for sustainable synthesis; exploring its reactivity with diverse substrates. |
| Artificial Intelligence (AI) / Machine Learning (ML) | Analyze data, predict outcomes, and design new molecules. hilarispublisher.com | Predicting optimal yields for its synthesis; designing novel sensor molecules or drug candidates from its scaffold. |
| Automated Robotics | Execute complex experimental workflows. | Automated synthesis and purification of a library of derivatives for biological screening. |
| Digital Twins | Create virtual replicas of chemical processes. | Simulating and optimizing a large-scale manufacturing process before construction to minimize cost and environmental impact. |
Q & A
Q. What are the recommended synthetic routes for Oxo-(3-trifluoromethyl-phenyl)-acetic acid?
The compound can be synthesized via oxidation of 3-trifluoromethylphenylacetaldehyde derivatives using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media. The trifluoromethyl group's stability under these conditions requires validation via monitoring by TLC or HPLC . Alternative pathways include Friedel-Crafts acylation using trifluoroacetic acid derivatives, though steric hindrance from the trifluoromethyl group may necessitate optimized catalysts or elevated temperatures .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment and carbonyl group (C=O) resonance.
- ¹⁹F NMR : Critical for identifying trifluoromethyl group shifts, though solvent selection (e.g., CDCl₃ vs. DMSO-d₆) may influence splitting patterns .
- IR Spectroscopy : Detection of the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation pathways .
Q. What are the primary research applications of this compound?
- Organic Synthesis : As a building block for fluorinated heterocycles (e.g., trifluoromethyl-substituted pyrazoles or indoles) via nucleophilic substitution or cyclocondensation reactions .
- Biological Studies : Preliminary investigations into antimicrobial or enzyme-inhibitory activity, leveraging the electron-withdrawing trifluoromethyl group to modulate binding affinity .
Advanced Research Questions
Q. How can computational chemistry predict the thermodynamic stability and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Formation Enthalpy (ΔfH) : Compare computed gas-phase values with experimental thermochemical data to validate accuracy .
- Reactivity Descriptors : Frontier molecular orbital analysis (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous or organic solvent interactions .
Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?
- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors.
- Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., over-oxidation to carboxylic acids or decarboxylation artifacts) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to optimize time-dependent conditions .
Q. What strategies mitigate degradation of this compound during storage?
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify degradation pathways.
- Storage Recommendations : Use amber vials under inert gas (N₂/Ar) at −20°C, with desiccants like silica gel to prevent hydrolysis of the carbonyl group .
Q. How can researchers assess the bioactivity of this compound against drug-resistant microbial strains?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains, using broth microdilution methods .
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to rationalize structure-activity relationships (SARs) .
- Metabolomic Profiling : Compare metabolic perturbations in treated vs. untreated microbial cultures via LC-MS-based untargeted metabolomics .
Key Methodological Considerations
- Synthetic Optimization : Prioritize green chemistry principles (e.g., catalytic vs. stoichiometric oxidants) to reduce waste .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .
- Safety Protocols : Adhere to EU Regulation 1272/2008 classifications for handling corrosive or reactive intermediates, including fume hood use and PPE requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
